[4-(6-Aminoquinazolin-4-yl)morpholin-2-yl]methanol
Description
Properties
IUPAC Name |
[4-(6-aminoquinazolin-4-yl)morpholin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c14-9-1-2-12-11(5-9)13(16-8-15-12)17-3-4-19-10(6-17)7-18/h1-2,5,8,10,18H,3-4,6-7,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCHUJURUIXFSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC=NC3=C2C=C(C=C3)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1516779-11-5 | |
| Record name | [4-(6-aminoquinazolin-4-yl)morpholin-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(6-Aminoquinazolin-4-yl)morpholin-2-yl]methanol typically involves multi-step organic synthesis. One common route starts with the preparation of the quinazoline core, followed by the introduction of the amino group and the morpholine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
[4-(6-Aminoquinazolin-4-yl)morpholin-2-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce various reduced forms of the compound. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
[4-(6-Aminoquinazolin-4-yl)morpholin-2-yl]methanol is a quinazoline derivative with a variety of applications, particularly in medicinal chemistry . Quinazolines, the base structure of this compound, have shown diverse biological activities, making them valuable in developing pharmaceutical compounds .
Scientific Research Applications
Anticancer Properties Quinazoline derivatives exhibit anticancer properties through several mechanisms :
- Inhibition of DNA repair enzymes
- Inhibition of EGFR (Epidermal Growth Factor Receptor)
- Disruption of tubulin function
- Induction of apoptosis
- Interference with DNA replication and transcription
Specific examples of quinazoline-derived drugs include erlotinib and gefitinib, which are used in cancer therapy . These drugs function as EGFR inhibitors . Compound 3, a 4-arylamino-6-(furan-2-yl) quinazoline, has demonstrated anti-proliferation properties and forms a hydrogen bond with Met793 and the nitrogen in the quinazoline nucleus .
Treatment of Other Diseases
Prazosin and doxazosin, quinazoline derivatives, are approved for treating benign prostatic hyperplasia and post-traumatic stress disorder .
Other properties
4-(6-Aminoquinazolin-4-yl)morpholin-2-yl)methanol is also used as a non-ionic organic buffering agent in cell cultures, particularly in the pH range of 6-8.5 .
Mechanism of Action
The mechanism of action of [4-(6-Aminoquinazolin-4-yl)morpholin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and morpholine ring can form hydrogen bonds and other interactions with these targets, potentially inhibiting or modulating their activity. The quinazoline core may also play a role in binding to these targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Target Compound :
- The target compound replaces the ketone (C=O) at position 4 of quinazoline with an aminogroup (NH2) and introduces a hydroxymethyl group on the morpholine ring. This modification likely reduces lipophilicity (LogP) and enhances solubility compared to halogenated derivatives like Compound B .
Pyrimidine and Imidazole Analogs with Morpholine Moieties
Compound C: 4-(4-Morpholinophenyl)-6-aryl-pyrimidin-2-amine
- Structure: Pyrimidine core with morpholinophenyl and aryl substituents.
- Key Data: Synthesized via condensation and cyclization (yield: 20–30%) Potential antimicrobial activity due to the morpholine-phenyl hybrid .
Compound D: (2-(4-Fluorophenyl)-1H-benzo[d]imidazol-4-yl)methanol
Comparison with Target Compound :
- The quinazoline core in the target compound may offer superior kinase inhibition compared to pyrimidine (Compound C) or imidazole (Compound D) scaffolds. The hydroxymethyl group in the target compound aligns with Compound D’s polarity but differs in core heterocycle .
Morpholine-Methanol Derivatives
Compound E: [2-(2-Aminophenyl)-thiazol-4-yl]methanol
- Structure: Thiazole ring with aminophenyl and hydroxymethyl groups.
- Key Data :
Compound F: 2-[Methyl({[4-(8-methylquinazolin-4-yl)morpholin-2-yl]methyl})amino]acetamide
- Structure: Quinazoline-morpholine hybrid with methylaminoacetamide.
- Key Data: Molecular weight: 329.40 g/mol Potential antitumor activity via kinase inhibition .
Comparison with Target Compound :
- Compound F shares the quinazoline-morpholine framework but includes a methylaminoacetamide side chain, suggesting divergent biological targets. The target compound’s simpler structure (lacking acetamide) may favor metabolic stability .
Comparative Data Table
*Calculated based on molecular formula C₁₃H₁₆N₄O₂.
Research Implications
Compared to pyrimidine or imidazole derivatives, its quinazoline core may enhance selectivity for kinase targets. Further studies should explore its pharmacokinetic profile and anticancer activity relative to Compounds A–F .
Biological Activity
[4-(6-Aminoquinazolin-4-yl)morpholin-2-yl]methanol is a compound characterized by its unique structural features, including a quinazoline ring and a morpholine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N4O2. The presence of an amino group and a morpholine ring suggests that this compound may interact with various biological targets, influencing several biochemical pathways.
Target Proteins
Similar compounds have been shown to interact with proto-oncogene tyrosine-protein kinases, such as Src and Lck. It is hypothesized that this compound may bind to the active sites of these proteins, altering their function and potentially inhibiting tumor growth .
Biochemical Pathways
Research indicates that compounds with similar structures can inhibit the growth of Plasmodium falciparum, suggesting that this compound might also exhibit antimalarial properties. Additionally, studies on related quinazoline derivatives have shown activity against Mycobacterium tuberculosis, hinting at a broader spectrum of antimicrobial activity .
Anticancer Activity
In vitro studies have demonstrated that derivatives of quinazoline-morpholine hybrids exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of 2.83 μM for a related compound against A549 lung cancer cells, with a selectivity index indicating a favorable therapeutic window compared to standard chemotherapeutics like paclitaxel .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound 1 | A549 | 2.83 | 29 |
| Paclitaxel | A549 | 2.40 | - |
| Sorafenib | A549 | 4.92 | - |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar quinazoline derivatives have shown promising results against Mycobacterium tuberculosis and other pathogens. The mechanism appears to involve disruption of specific metabolic pathways in the bacteria, leading to cell death .
Case Studies
- Lung Cancer Treatment : A study synthesized a series of quinazoline-morpholine hybrids and evaluated their anticancer properties against lung cancer cell lines. The most active compound demonstrated strong binding affinity to vascular endothelial growth factor receptors (VEGFR) and epidermal growth factor receptor (EGFR), indicating its potential as a targeted therapy for lung cancer .
- Antitubercular Activity : Another investigation focused on the antimycobacterial properties of aminoquinazolinones. The findings revealed that certain derivatives exhibited significant activity against Mycobacterium tuberculosis, particularly under specific growth conditions that favored their action .
Q & A
Advanced Research Question
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at the quinazoline C7 position to enhance kinase inhibition .
- Morpholine Functionalization : Replace the methanol group with sulfonamides or acylhydrazones to improve blood-brain barrier permeability .
- SAR Validation : Test analogs in enzymatic assays (e.g., EGFR inhibition) and correlate activity with logP and polar surface area .
What spectroscopic techniques are critical for confirming compound purity and identity?
Basic Research Question
- ¹H/¹³C NMR : Key signals include the morpholine N-CH₂ (δ ~3.5 ppm) and quinazoline NH₂ (δ ~6.8 ppm) .
- HRMS : Confirm molecular ion peaks with <2 ppm error.
- IR Spectroscopy : Identify -OH stretches (~3200 cm⁻¹) and quinazoline C=N vibrations (~1600 cm⁻¹) .
How can pharmacokinetic properties be improved via analog design?
Advanced Research Question
- Lipophilicity Adjustment : Introduce fluorine atoms to modulate logP (e.g., replace morpholine with tetrahydropyran) .
- Metabolic Stability : Block labile sites (e.g., morpholine N-methylation) to reduce CYP450-mediated oxidation .
- Solubility Enhancement : Incorporate PEGylated side chains or phosphate prodrugs .
How to troubleshoot low yields in the final coupling step of the synthesis?
Advanced Research Question
- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig couplings or CuI for Ullmann reactions .
- Solvent Optimization : Switch from ethanol to DMF for higher boiling points and improved reactant solubility .
- Byproduct Analysis : Use LC-MS to detect unreacted intermediates or hydrolysis products .
What computational approaches predict binding affinity to target proteins like kinases?
Advanced Research Question
- Docking Studies : Use AutoDock Vina with crystal structures from the PDB (e.g., EGFR; PDB ID: 1M17) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydrogen-bond occupancy .
- QSAR Models : Train on IC₅₀ data from analogs to identify critical descriptors (e.g., polarizability, H-bond acceptors) .
What analytical methods detect and quantify common synthetic impurities?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
